molecular formula C10H7ClF2O3 B2450177 (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid CAS No. 1329166-85-9

(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B2450177
CAS No.: 1329166-85-9
M. Wt: 248.61
InChI Key: CHRACTNYZGBMOH-DAFODLJHSA-N
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Description

(2E)-3-[5-Chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid ( 1329166-85-9) is a high-purity cinnamic acid derivative supplied with a minimum purity of ≥98% . This compound belongs to the class of cinnamic acids, which are organic aromatic compounds characterized by a benzene ring attached to a carboxylic acid group forming a prop-2-enoic acid structure . The specific molecular formula is C₁₀H₇ClF₂O₃, corresponding to a molecular weight of 248.61 g/mol . Its structure features a trans (E) configured prop-2-enoic acid chain linked to a phenyl ring that is substituted with a 5-chloro group and a 2-difluoromethoxy group, making it a valuable building block in medicinal chemistry . Computed physicochemical properties include a topological polar surface area (TPSA) of 46.53 Ų and a LogP value of 3.04, indicating favorable drug-like characteristics for research . This compound is a key synthetic intermediate in complex multi-step organic syntheses, particularly in the development of active pharmaceutical ingredients (APIs) . It is offered For Research and Further Manufacturing Use Only, strictly not for direct human or veterinary use . For safe handling, please refer to the Safety Data Sheet (SDS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

(E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRACTNYZGBMOH-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid typically involves the introduction of the difluoromethoxy group onto the phenyl ring, followed by the formation of the prop-2-enoic acid moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-based methods that transfer the difluoromethyl group to the phenyl ring . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Antitumor Activities
Research indicates that derivatives of (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid exhibit significant anti-inflammatory and antitumor properties. Studies have shown that this compound can inhibit specific pathways involved in inflammation and cancer cell proliferation.

  • Case Study : A study published in a peer-reviewed journal demonstrated that the compound effectively reduced tumor size in animal models when administered at specific dosages. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses and cancer progression .

Pharmacological Properties
The compound's pharmacological profile suggests potential as a therapeutic agent for conditions like rheumatoid arthritis and certain cancers. Its ability to modulate inflammatory cytokines makes it a candidate for further development.

Agricultural Applications

Pesticide Development
this compound has been explored as a component in pesticide formulations. Its structural characteristics allow it to act effectively against various pests while minimizing environmental impact.

  • Case Study : A patent application highlights a novel pesticide formulation that includes this compound, demonstrating its efficacy in controlling pest populations while being less harmful to beneficial insects . Field trials showed a significant reduction in pest damage compared to control groups.

Material Science

Polymer Additives
In material science, this compound has been investigated as an additive in polymer formulations. Its unique chemical structure enhances the thermal stability and mechanical properties of polymers.

Property Without Additive With Additive
Thermal Stability (°C)200250
Tensile Strength (MPa)3045

Mechanism of Action

The mechanism of action of (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to enzymes or receptors. The chloro group may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-2,2-difluoroacetophenone: Another compound with a difluoromethoxy group, used in similar applications.

    α-trifluoromethylstyrene derivatives: Known for their versatility in synthetic chemistry.

Uniqueness

(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid is unique due to the combination of the chloro and difluoromethoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid, with the molecular formula C10H7ClF2O3 and a molecular weight of 248.61 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound can be represented by various structural identifiers:

  • IUPAC Name : 3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid
  • SMILES : OC(=O)C=Cc1cc(Cl)ccc1OC(F)F
  • InChIKey : CHRACTNYZGBMOH-UHFFFAOYSA-N
PropertyValue
Molecular FormulaC10H7ClF2O3
Molecular Weight248.61 g/mol
Number of Atoms23
Atoms BreakdownC: 10, H: 7, Cl: 1, F: 2, O: 3

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting specific signaling pathways involved in inflammatory responses. Its structure suggests potential interactions with enzymes related to the synthesis of inflammatory mediators.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.
  • Antioxidant Properties : Preliminary data indicate that it may scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Effects : Some investigations have reported that this compound possesses antimicrobial activity against various bacterial strains.

Case Study 1: Anti-inflammatory Effects

A study conducted on cultured macrophages demonstrated that treatment with this compound resulted in a significant decrease in the secretion of TNF-alpha and IL-6, key cytokines involved in the inflammatory response. The compound inhibited the NF-kB pathway, which is critical for the expression of these cytokines.

Case Study 2: Antioxidant Activity

In a controlled experiment assessing oxidative stress markers in human cell lines, this compound was shown to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation. This suggests its potential role as an antioxidant agent.

Q & A

Q. Can machine learning models optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer : Train models on datasets of analogous α,β-unsaturated acids (e.g., cinnamic acid derivatives) to predict optimal temperature, catalyst loading, and solvent ratios. Bayesian optimization narrows parameter space for high-yield (E)-isomer production. Validate with small-scale reactions before pilot-scale trials .

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